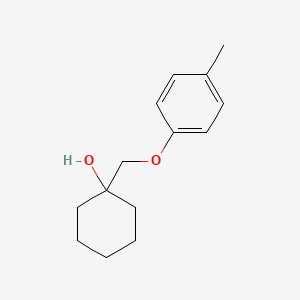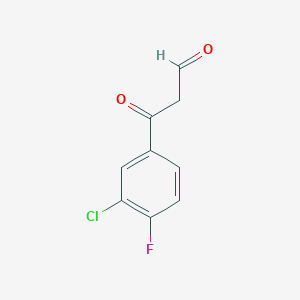
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound that features both chloro and fluoro substituents on a phenyl ring, along with an oxo group on a propanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable reagent to introduce the oxo group on the propanal chain. One common method involves the use of a Grignard reagent followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The oxo group on the propanal chain can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxo group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and different substituents on the phenyl ring.
Uniqueness
3-(3-Chloro-4-fluorophenyl)-3-oxopropanal is unique due to the combination of its chloro and fluoro substituents along with the oxo group on the propanal chain. This combination of functional groups imparts specific chemical reactivity and binding properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C9H6ClFO2 |
|---|---|
Molecular Weight |
200.59 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
YASDCBVJFFQHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


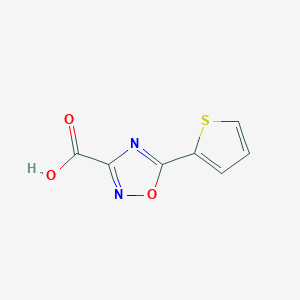
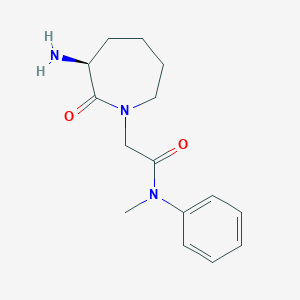
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)

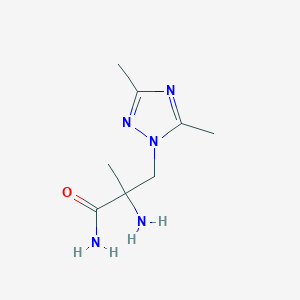
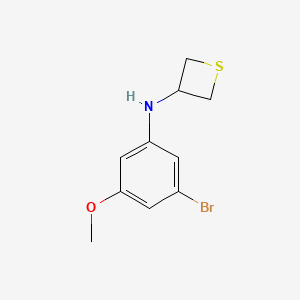
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
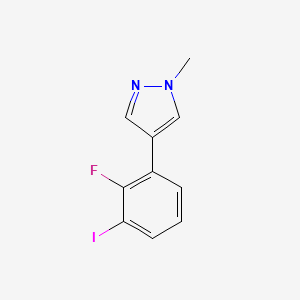
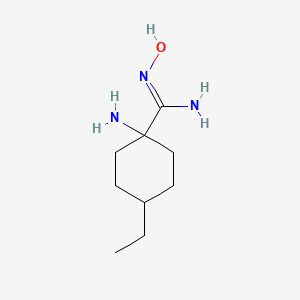
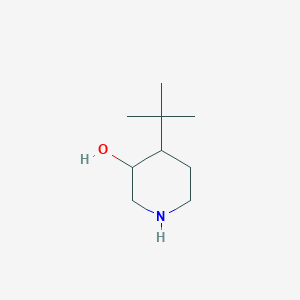
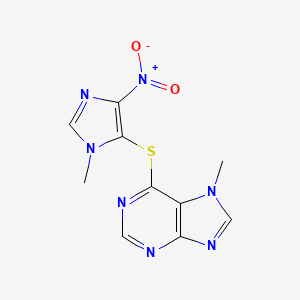
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
